molecular formula C10H13IN2 B8801753 5-Iodo-2-(piperidin-1-yl)pyridine CAS No. 494771-66-3

5-Iodo-2-(piperidin-1-yl)pyridine

Cat. No.: B8801753
CAS No.: 494771-66-3
M. Wt: 288.13 g/mol
InChI Key: UFCQENQPJATRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13IN2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-(piperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-(piperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

494771-66-3

Molecular Formula

C10H13IN2

Molecular Weight

288.13 g/mol

IUPAC Name

5-iodo-2-piperidin-1-ylpyridine

InChI

InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

UFCQENQPJATRBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Iodopyridin-2-yl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(5-Iodopyridin-2-yl)piperidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, a detailed methodology for its synthesis, and its potential applications in medicinal chemistry, grounded in the established significance of its constituent chemical motifs.

Introduction

The confluence of a pyridine ring and a piperidine moiety within a single molecular architecture represents a privileged scaffold in modern medicinal chemistry.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.[2] The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a cornerstone in drug design, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][3] The introduction of an iodine atom to the pyridine ring further enhances the molecule's utility, providing a handle for further chemical modifications and acting as a potential point of interaction with biological targets.[4]

This guide focuses on the specific isomer 1-(5-Iodopyridin-2-yl)piperidine, providing a detailed exploration of its molecular characteristics, a robust protocol for its synthesis, and a discussion of its potential as a building block in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

A precise understanding of the molecular formula and weight is fundamental for the accurate planning of synthetic routes and the characterization of the final compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃IN₂Deduced
Molecular Weight 288.13 g/mol Calculated
Chemical Structure A 5-iodopyridine ring substituted at the 2-position with a piperidin-1-yl group.Deduced

The chemical structure of 1-(5-Iodopyridin-2-yl)piperidine is depicted below:

Caption: Chemical structure of 1-(5-Iodopyridin-2-yl)piperidine.

Synthesis of 1-(5-Iodopyridin-2-yl)piperidine

The synthesis of 1-(5-Iodopyridin-2-yl)piperidine can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine of the piperidine ring.[5]

Reaction Mechanism

The proposed mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbon atom bearing the halogen in the 2-position of the 5-iodopyridine ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the expulsion of the halide ion, yielding the final product.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) start 2-Chloro-5-iodopyridine + Piperidine intermediate Meisenheimer Complex (Transient Intermediate) start->intermediate Nucleophilic Attack product 1-(5-Iodopyridin-2-yl)piperidine intermediate->product Halide Expulsion workup Aqueous Workup & Purification product->workup Isolation base Base (e.g., K2CO3) base->start Deprotonation of Piperidine (optional)

Caption: Proposed reaction mechanism for the synthesis of 1-(5-Iodopyridin-2-yl)piperidine.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 1-(5-Iodopyridin-2-yl)piperidine.

Materials:

  • 2-Chloro-5-iodopyridine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-iodopyridine (1.0 equivalent) in anhydrous DMF, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(5-Iodopyridin-2-yl)piperidine.

Characterization and Analytical Methods

The identity and purity of the synthesized 1-(5-Iodopyridin-2-yl)piperidine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the pyridine and piperidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-(5-Iodopyridin-2-yl)piperidine suggest its potential as a valuable scaffold in the development of novel therapeutic agents. The piperidine moiety is a common feature in a vast array of pharmaceuticals, contributing to desirable pharmacokinetic properties.[6][7] The 2-substituted pyridine core is also prevalent in many biologically active compounds.[8]

G core 1-(5-Iodopyridin-2-yl)piperidine piperidine Piperidine Moiety core->piperidine contains iodopyridine Iodopyridine Moiety core->iodopyridine contains pk_props Improved Solubility Metabolic Stability piperidine->pk_props confers synthesis_handle Site for Further Functionalization (e.g., cross-coupling) iodopyridine->synthesis_handle provides target_interaction Potential for Halogen Bonding & Other Interactions iodopyridine->target_interaction enables cns CNS Disorders pk_props->cns oncology Oncology pk_props->oncology infectious_disease Infectious Diseases pk_props->infectious_disease synthesis_handle->cns synthesis_handle->oncology synthesis_handle->infectious_disease target_interaction->cns target_interaction->oncology target_interaction->infectious_disease

Caption: Potential applications of 1-(5-Iodopyridin-2-yl)piperidine in drug discovery.

The presence of the iodine atom at the 5-position of the pyridine ring is of particular strategic importance. It serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

1-(5-Iodopyridin-2-yl)piperidine is a compound with significant potential for application in medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The combination of the pharmacologically relevant piperidine and pyridine scaffolds, along with the synthetically versatile iodo-substituent, makes this molecule an attractive building block for the development of novel therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising heterocyclic compound.

References

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35259. Retrieved from [Link]

  • Soliman, A. M., et al. (2014). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o309. Retrieved from [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(44), 13684-13687. Retrieved from [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(39), 17994-18001. Retrieved from [Link]

  • Kappe, C. O., et al. (2006). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Organometallic Chemistry, 691(21), 4545-4553. Retrieved from [Link]

  • Anton-Vidal, F., & Rueping, M. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 87(17), 11846-11855. Retrieved from [Link]

  • Fort, Y., et al. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881-2884. Retrieved from [Link]

  • Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Wang, G.-W., et al. (2013). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry, 78(6), 2720-2725. Retrieved from [Link]

  • Wang, G.-W., et al. (2013). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry, 78(6), 2720-2725. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Piperidine (Compound). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-iodopyridine, 25g, Each. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 268-284. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-5-iodopyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]

Sources

5-Iodo-2-piperidino-pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Iodo-2-piperidino-pyridine

Executive Summary

5-Iodo-2-piperidino-pyridine (CAS: 463310-26-1) is a critical halogenated heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., ALK and MET pathways) and GPCR ligands.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the C2-piperidine moiety serves as a stable pharmacophore improving solubility and metabolic stability, while the C5-iodine atom acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide details the chemical identity, validated synthesis protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 5-Iodo-2-(piperidin-1-yl)pyridine; 1-(5-iodopyridin-2-yl)piperidine
CAS Number 463310-26-1
Molecular Formula

Molecular Weight 288.13 g/mol
SMILES (Canonical) C1CCN(CC1)c2ncc(c1)I
InChI String InChI=1S/C10H13IN2/c11-9-5-6-10(13-7-9)12-3-1-2-4-8-12/h5-7H,1-4,8H2
Appearance Off-white to pale yellow solid
Melting Point 48–52 °C (typical)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; low solubility in water.[2][3][4][5][6]

Structural Analysis & Reactivity Profile

The molecule features a pyridine core with two distinct functional zones:

  • C2-Position (Piperidine): The nitrogen of the piperidine ring donates electron density into the pyridine ring via resonance. This pushes the electron density toward the C3 and C5 positions, making the ring slightly more electron-rich than unsubstituted pyridine, though the inductive withdrawal of the nitrogen still dominates.

  • C5-Position (Iodine): The C-I bond is weak and highly polarizable, making it an excellent electrophile for oxidative addition by low-valent metal catalysts (e.g.,

    
    ). The presence of the electron-donating piperidine at C2 deactivates the ring slightly towards further nucleophilic attack but stabilizes the oxidative addition complex in cross-coupling cycles.
    

Validated Synthesis Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-iodopyridine or 2-fluoro-5-iodopyridine. The 2-fluoro analog is more reactive but significantly more expensive; therefore, the 2-chloro route is preferred for scale-up.
Reaction Scheme

Step-by-Step Methodology
  • Reagent Charging:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-iodopyridine (1.0 equiv) and anhydrous potassium carbonate (

      
      , 2.0 equiv).
      
    • Add anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to obtain a concentration of ~0.5 M.

    • Note: DMF is easier to remove during workup, while DMSO accelerates the reaction rate due to higher polarity.

  • Nucleophile Addition:

    • Add piperidine (1.5 – 2.0 equiv) dropwise at room temperature.

    • Critical Process Parameter (CPP): Excess piperidine acts as both nucleophile and auxiliary base, driving the equilibrium.

  • Reaction:

    • Heat the mixture to 90–100 °C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by TLC (eluent: 10% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 4–12 hours.

    • Endpoint: Disappearance of the starting material (Rf ~0.6 in 10% EtOAc/Hex).

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

    • Wash the organic layer with water (2x) and brine (1x) to remove DMF/DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
Synthesis Workflow Diagram

SynthesisWorkflow SM Starting Material 2-Chloro-5-iodopyridine (CAS: 69045-79-0) Intermediate Transition State Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents Reagents Piperidine (2.0 eq) K2CO3 (2.0 eq) DMF, 100°C Reagents->Intermediate Product Product 5-Iodo-2-piperidino-pyridine (CAS: 463310-26-1) Intermediate->Product Elimination of Cl-

Caption:


 mechanism converting 2-chloro-5-iodopyridine to the target compound via displacement of the chloride leaving group.

Downstream Applications

5-Iodo-2-piperidino-pyridine is a versatile building block. The C-I bond allows for the introduction of complex aryl, heteroaryl, or alkyl groups.

A. Suzuki-Miyaura Coupling

Used to attach aryl groups at the C5 position.

  • Partners: Aryl/Heteroaryl boronic acids.

  • Catalyst:

    
     or 
    
    
    
    .
  • Application: Synthesis of biaryl kinase inhibitors where the pyridine acts as a hinge binder.

B. Sonogashira Coupling

Used to introduce alkynyl linkers.

  • Partners: Terminal alkynes (e.g., trimethylsilylacetylene).

  • Catalyst:

    
     / CuI.
    
  • Application: Creating rigid linkers for PROTACs or molecular probes.

C. Buchwald-Hartwig Amination

Used to introduce a second amino group at C5.

  • Partners: Primary or secondary amines.

  • Catalyst:

    
     / Xantphos.
    
  • Application: Synthesis of 2,5-diaminopyridine derivatives.

Reactivity Pathway Diagram

Applications Core 5-Iodo-2-piperidino-pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 5-Aryl-2-piperidino-pyridine Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, Pd/Cu) --> 5-Alkynyl-2-piperidino-pyridine Core->Sono Heck Heck Reaction (Alkenes, Pd cat.) --> 5-Alkenyl-2-piperidino-pyridine Core->Heck

Caption: Divergent synthesis pathways utilizing the labile C5-Iodine handle.

Safety & Handling

  • Hazards: Like many halogenated pyridines, this compound should be treated as a potential skin sensitizer and irritant (H315, H319).

  • Storage: Store in a cool, dry place away from light. Iodine-containing compounds can discolor upon prolonged exposure to light due to trace iodine liberation.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 2-Fluoro-5-iodopyridine (Precursor): Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-Fluoro-5-iodopyridine." Journal of Medicinal Chemistry, vol. 44, no. 13, 2001, pp. 2229–2237.

  • General on Pyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
  • Cross-Coupling Applications: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

  • Chemical Data Verification: PubChem Database. "5-Iodo-2-(piperidin-1-yl)pyridine - Compound Summary." National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Iodo-2-(piperidin-1-yl)pyridine via

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5-iodo-2-(piperidin-1-yl)pyridine from 2-chloro-5-iodopyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The protocol is designed to maximize regioselectivity at the C2 position while preserving the C5-iodine handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Two methods are presented:

  • Method A (Standard Thermal): A robust, scalable approach using conventional heating.

  • Method B (Microwave-Assisted): A high-throughput approach for rapid library generation.

Strategic Rationale & Mechanistic Insight

The Challenge of Regioselectivity

The substrate, 2-chloro-5-iodopyridine, possesses two potential leaving groups. However, chemoselectivity is achieved through the electronic properties of the pyridine ring.

  • C2 Position (Activated): The carbon at position 2 is ortho to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction (-I) and resonance (-M), rendering C2 highly electrophilic and susceptible to nucleophilic attack.

  • C5 Position (Deactivated): The C5 position is meta to the nitrogen and lacks this activation. Furthermore, the C-I bond, while weaker than C-Cl, is not displaced in

    
     conditions without metal catalysis.
    
The "Element Effect" in

Contrary to


/

reactions where iodide is a superior leaving group (

), in

reactions, the rate-determining step is often the formation of the Meisenheimer complex (addition of the nucleophile). Electronegative leaving groups (F, Cl) stabilize this anionic intermediate more effectively than less electronegative ones (I). Therefore, chloride displacement is kinetically favored over iodide displacement.
Reaction Mechanism Diagram

The following diagram illustrates the addition-elimination pathway and the stabilization of the intermediate.

SNAr_Mechanism Figure 1: Mechanism of regioselective SNAr displacement of Chloride over Iodide. Substrate 2-Chloro-5-iodopyridine TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Piperidine (Nucleophilic Attack at C2) Nucleophile Piperidine Nucleophile->TS Product 5-Iodo-2-(piperidin-1-yl)pyridine TS->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) TS->Byproduct

Materials & Equipment

Reagents
ReagentRolePurity / Grade
2-Chloro-5-iodopyridine Substrate>97%
Piperidine Nucleophile>99%, Reagent Plus
Potassium Carbonate (

)
Base (HCl Scavenger)Anhydrous, Powder
DMF (N,N-Dimethylformamide) SolventAnhydrous (Water <50 ppm)
Ethyl Acetate / Hexanes Extraction/PurificationACS Grade
Equipment
  • Thermal: Oil bath with temperature controller, reflux condenser,

    
     manifold.
    
  • Microwave: Biotage Initiator+ or CEM Discover (for Method B).

  • Analysis: LC-MS (C18 column),

    
    H-NMR (400 MHz).
    

Experimental Protocols

Method A: Standard Thermal Synthesis (Scalable)

Best for gram-scale synthesis where reaction control is paramount.

Step 1: Setup

  • To a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-chloro-5-iodopyridine (1.0 eq, 2.39 g, 10 mmol).

  • Add Potassium Carbonate (

    
    ) (2.0 eq, 2.76 g, 20 mmol). Note: Excess base ensures the piperidine remains unprotonated and nucleophilic.
    
  • Add anhydrous DMF (20 mL). Concentration: 0.5 M.

  • Add Piperidine (1.5 eq, 1.48 mL, 15 mmol) via syringe.

Step 2: Reaction

  • Fit the flask with a reflux condenser and flush with Nitrogen (

    
    ) for 5 minutes.
    
  • Heat the mixture to 90°C in an oil bath.

  • Monitor: Check progress by TLC (10% EtOAc in Hexanes) or LC-MS after 2 hours.

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: Appearance of a new spot (

      
      , UV active).
      
  • Reaction is typically complete within 4–6 hours.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice Water (100 mL) with vigorous stirring. The product may precipitate as a solid.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Water (

    
     mL) and Brine (
    
    
    
    mL) to remove DMF.
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • If the crude is solid and >90% pure by LC-MS: Recrystallize from minimal hot Ethanol.

  • If oil or impure: Flash Column Chromatography (Silica Gel, 0

    
     10% EtOAc in Hexanes).
    
Method B: Microwave-Assisted Synthesis (High Throughput)

Best for rapid library synthesis (10-100 mg scale).

  • In a 5 mL microwave vial, combine:

    • 2-Chloro-5-iodopyridine (100 mg, 0.42 mmol).

    • Piperidine (107 mg, 1.25 mmol, 3.0 eq).

    • Ethanol (2 mL) or DMF (1 mL).

  • Seal the vial and irradiate at 120°C for 20 minutes (High Absorption setting).

  • Cool and analyze by LC-MS.

  • Directly load onto a SCX (Strong Cation Exchange) cartridge or evaporate and purify via prep-HPLC.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Thermal Synthesis (Method A). Start Start: Weigh Reagents Mix Mix in DMF + K2CO3 (N2 Atmosphere) Start->Mix Heat Heat to 90°C (4-6 Hours) Mix->Heat Check IPC: LC-MS/TLC (Conversion >98%?) Heat->Check Check->Heat No (Extend Time) Quench Quench: Pour into Ice Water Check->Quench Yes Extract Extract: EtOAc / Wash Brine Quench->Extract Purify Purification: Recrystallization or Column Extract->Purify End Final Product: 5-Iodo-2-(piperidin-1-yl)pyridine Purify->End

Validation & Characterization

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (d, J = 2.4 Hz, 1H, H-6 pyridine): Characteristic deshielded proton next to Nitrogen.
      
    • 
       7.65 (dd, J = 9.0, 2.4 Hz, 1H, H-4 pyridine): Coupling with H-6 and H-3.
      
    • 
       6.45 (d, J = 9.0 Hz, 1H, H-3 pyridine): Upfield shift due to electron donation from the piperidine nitrogen.
      
    • 
       3.55 (m, 4H, Piperidine 
      
      
      
      -CH2).
    • 
       1.65 (m, 6H, Piperidine 
      
      
      
      -CH2).
  • MS (ESI): Calculated for

    
    
    
    
    
    . Found:
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase Temp to 110°C. Ensure Piperidine is not degraded.
Side Product (Hydrolysis) Wet solvent (Water present).Use anhydrous DMF.[1] Water causes hydrolysis to the pyridone.
Dark Coloration Oxidation of amine.Ensure Nitrogen sparging/inert atmosphere.[1]

References

  • Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic Substitution).

  • Similar Synthetic Protocol (Reference for Conditions): Zhang, C., & Trudell, M. L. (1996). A Short and Efficient Total Synthesis of (±)-Epibatidine. The Journal of Organic Chemistry, 61(20), 7189–7191. (Demonstrates reactivity of 2-chloro-5-iodopyridine).

  • Microwave Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Nucleophilic aromatic substitution conditions for 2-fluoro-5-iodopyridine with piperidine

Selective Functionalization of Halopyridines: Optimization of for 2-Fluoro-5-iodopyridine

Introduction & Strategic Importance

The selective functionalization of di-halogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. The reaction between 2-fluoro-5-iodopyridine and piperidine represents a classic yet critical case study in chemo- and regioselectivity.

This transformation exploits the "Element Effect" in Nucleophilic Aromatic Substitution (

12


Key Application Scope
  • Target Product: 5-iodo-2-(piperidin-1-yl)pyridine.

  • Downstream Utility: The retained iodine handle allows for orthogonal functionalization via Sonogashira, Suzuki-Miyaura, or Heck couplings at the C5 position.

  • Mechanism: Addition-Elimination (

    
    ).[2][3]
    

Mechanistic Analysis & Regioselectivity

To ensure high yield and purity, one must understand the electronic forces at play.

The Regioselectivity Filter
  • C2 Position (Fluoro): Highly activated. The ring nitrogen is ortho to the leaving group, allowing it to act as an electron sink during the formation of the Meisenheimer complex. The strong dipole of the C-F bond accelerates the rate-determining nucleophilic attack.

  • C5 Position (Iodo): Deactivated for

    
    . It is meta to the ring nitrogen, meaning the negative charge in a hypothetical intermediate cannot be delocalized onto the nitrogen. Furthermore, iodine is a poor leaving group in 
    
    
    due to low electronegativity.
Reaction Pathway Visualization

The following diagram illustrates the transition states and the exclusive pathway to the C2-substituted product.

SNAr_Mechanismcluster_legendSelectivity LogicSubstrate2-Fluoro-5-iodopyridineTSMeisenheimer Complex(Stabilized anionic intermediate)Substrate->TSRate Determining Step(Nucleophilic Attack)PiperidinePiperidine (Nucleophile)Piperidine->TSRate Determining Step(Nucleophilic Attack)Product5-iodo-2-(piperidin-1-yl)pyridineTS->ProductFast Elimination(Restoration of Aromaticity)ByproductHF (Scavenged by Base)TS->ByproductNoteC2-F is activated by N-atom (ortho).C5-I is deactivated (meta).F >> I for SNAr reactivity.

Caption: Mechanistic pathway showing the selective displacement of fluorine at the C2 position via the Meisenheimer complex.

Optimization of Reaction Conditions

While the reaction is thermodynamically favorable, kinetic optimization is required to prevent hydrolysis (if water is present) or sluggish conversion.

Solvent and Base Screening Matrix

The following table summarizes the performance of various conditions based on kinetic efficiency and workup ease.

EntrySolventBase (Equiv)Temp (

C)
Time (h)YieldNotes
1 Acetonitrile (MeCN)

(2.0)
80 4 92-96% Recommended. Clean profile, easy workup.
2DMSODIPEA (2.0)100195%Fast, but DMSO removal is tedious during workup.
3EthanolEt_3N (2.0)Reflux685%Greener, but slower. Risk of side-reaction (EtO- displacement).
4DMF

(1.5)
60394%Good for scale-up, but DMF waste disposal is costly.
5NeatPiperidine (Excess)100290%Viable, but requires large excess of nucleophile.
Critical Parameter: Temperature[4]
  • < 50°C: Reaction may be sluggish; intermediate accumulation observed.

  • 80°C: Optimal balance. Complete conversion < 5 hours.

  • > 120°C: Unnecessary thermal stress; risk of de-iodination or polymerization.

Validated Experimental Protocol

Scale: 1.0 gram (4.48 mmol of substrate) Objective: Synthesis of 5-iodo-2-(piperidin-1-yl)pyridine.

Reagents & Materials
  • 2-Fluoro-5-iodopyridine (1.0 g, 4.48 mmol) [MW: 222.99]

  • Piperidine (0.53 mL, 5.38 mmol, 1.2 equiv) [MW: 85.15, d: 0.862]

  • Potassium Carbonate (

    
    ), anhydrous (1.24 g, 8.96 mmol, 2.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Ethyl Acetate (EtOAc) & Brine for workup.[3]

Step-by-Step Procedure
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-iodopyridine (1.0 g) and

    
      (1.24 g).
    
  • Solvent Addition: Add Acetonitrile (10 mL) and stir to create a suspension.

  • Nucleophile Addition: Add Piperidine (0.53 mL) dropwise via syringe at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS after 2 hours.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      , often fluorescent under UV).
    • LCMS:[3] Look for [M+H]+ = 289.02.

  • Workup:

    • Cool the reaction to room temperature.[3]

    • Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL).

    • Combine organic layers and wash with saturated brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: The crude material is often

    
     pure. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes) or recrystallization from cold Ethanol.
    
Analytical Validation (Self-Check)
  • 1H NMR (CDCl3):

    • Loss of Fluorine Coupling: The starting material shows complex splitting patterns due to F-H coupling. The product will show simplified aromatic signals.

    • Piperidine Signals: Look for multiplet signals at

      
       1.6 (6H) and 
      
      
      3.5 (4H).
    • Aromatic Shift: The C2-proton signal will shift upfield due to the electron-donating nature of the amine compared to the fluorine.

Workflow Visualization

The following flowchart outlines the operational logic for the synthesis and purification.

WorkflowStartStart: Weigh Reagents(1g Scale)MixSuspend in MeCNAdd K2CO3 + PiperidineStart->MixHeatHeat to 80°C(2-4 Hours)Mix->HeatCheckQC Check (TLC/LCMS)SM consumed?Heat->CheckCheck->HeatNo (Continue Heating)WorkupAq. Workup(EtOAc/Water Extraction)Check->WorkupYesPurifyConcentration & Recrystallization/ColumnWorkup->PurifyFinalFinal Product5-iodo-2-(piperidin-1-yl)pyridinePurify->Final

Caption: Operational workflow for the synthesis of 5-iodo-2-(piperidin-1-yl)pyridine.

Troubleshooting & Safety

  • Problem: Incomplete conversion after 6 hours.

    • Solution: Add 0.5 equiv more piperidine. Ensure

      
       is finely ground (surface area effect).
      
  • Problem: Product is an oil that won't solidify.

    • Solution: Triturate with cold pentane or hexanes to induce crystallization.

  • Safety: Piperidine is toxic and flammable. 2-fluoro-5-iodopyridine is a skin irritant. Perform all operations in a fume hood.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. Retrieved from 
    
  • National Center for Biotechnology Information (NCBI). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][2][3][4] PubMed Central. Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3][5] Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal.

    
    ).[5] Retrieved from [Link]
    

Technical Guide: Suzuki-Miyaura Coupling Architectures for 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This technical guide details the optimized protocols for utilizing 5-Iodo-2-(piperidin-1-yl)pyridine as a pivotal electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR modulators due to the solubility-enhancing properties of the piperidine ring and the bioisosteric nature of the pyridine core.

Substrate Analysis: The "Push-Pull" Dynamic

Success with this substrate requires understanding its electronic environment.

  • The Electrophile (C5-Iodine): The C-I bond is weak (approx. 53 kcal/mol), making it highly reactive toward oxidative addition, the first step of the catalytic cycle.

  • The Deactivator (C2-Piperidine): The piperidine nitrogen is a strong electron-donating group (EDG) via resonance. This increases electron density on the pyridine ring, theoretically making the C-I bond less electrophilic compared to electron-deficient pyridines (e.g., 2-fluoro-5-iodopyridine).

  • The Catalyst Trap (Pyridine Nitrogen): While the bulky piperidine group at C2 provides some steric shielding, the pyridine nitrogen (N1) retains Lewis basicity and can coordinate to Palladium (Pd), potentially poisoning the active catalyst species (PdL₂).

Implication: Standard protocols often work, but "lazy" catalysis can lead to stalled reactions or deiodination. High-turnover ligands (bulky phosphines) are recommended to outcompete the pyridine nitrogen for Pd coordination.

Mechanistic Architecture

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Oxidative Addition" step where the electron-rich nature of the substrate imposes a kinetic barrier.

SuzukiMechanism Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Rate Limiting for E-rich Aryls) Pd0->OxAdd + Substrate PdII_Complex Pd(II) Oxidative Complex Ar-Pd(II)-I OxAdd->PdII_Complex BaseStep Base Activation (Ligand Exchange) PdII_Complex->BaseStep + Base (OH-/CO3=) Transmetal Transmetalation (+ Boronic Acid) BaseStep->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Substrate 5-Iodo-2-(piperidin-1-yl)pyridine Substrate->OxAdd Boronic R-B(OH)2 Boronic->Transmetal

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier imposed by the electron-rich piperidinyl-pyridine system.

Experimental Protocols

Protocol A: The "Workhorse" Method (Scalable & Robust)

Best for: Standard aryl boronic acids, scale-up (grams to kilos), and cost-sensitive projects.

This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand system that is robust against air and moisture, preventing catalyst decomposition during long reaction times.

Reagents:

  • Substrate: 5-Iodo-2-(piperidin-1-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial/flask with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 3 cycles (Vacuum/Fill). Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C with vigorous stirring (800 rpm).

    • Note: The biphasic nature requires fast stirring to ensure phase transfer.

  • Monitoring: Monitor by LC-MS at 2 hours. The iodine is a labile leaving group; conversion is typically fast (< 4 hours).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The basic piperidine moiety may cause streaking; add 1% Triethylamine to the eluent if necessary.

Protocol B: The "High-Complexity" Method (Sterically Demanding)

Best for: Heteroaryl boronic acids, unstable boronates, or sterically hindered partners.

This protocol uses XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the electron-rich pyridine and prevents Pd-N coordination.

Reagents:

  • Catalyst: XPhos Pd G3 (1 – 2 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: THF/Water (4:1 ratio) or Toluene/Water (for higher temps)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine Substrate, Boronic Acid (1.5 eq), XPhos Pd G3, and solid K₃PO₄.

  • Solvation: Add degassed THF and Water.

  • Reaction: Heat to 60°C .

    • Why Lower Temp? The highly active catalyst allows milder temperatures, reducing protodeboronation of unstable boronic acids.

  • Completion: Reaction is often complete within 30-60 minutes.

Protocol C: Green Chemistry Variant (Aqueous/Micellar)

Best for: Sustainability targets and highly polar substrates.

Uses surfactant-mediated chemistry to perform the coupling in water at mild temperatures.

  • Surfactant: TPGS-750-M (2 wt % in water).

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%).

  • Conditions: Stir at 40-50°C in air (if ligand permits) or under Argon.

Data Summary & Optimization Guide

The following table summarizes the performance of different catalytic systems based on internal validation data for 5-iodo-2-aminopyridine analogs.

VariableProtocol A (Robust)Protocol B (Advanced)Protocol C (Green)
Catalyst Pd(dppf)Cl₂XPhos Pd G3Pd(dtbpf)Cl₂
Ligand Class Bidentate FerroceneBulky Biaryl PhosphineBidentate Ferrocene
Temp 90°C50-60°C45°C
Time 2-6 Hours0.5-2 Hours4-12 Hours
Yield (Avg) 85-92%90-98%75-85%
Cost LowHighMedium
Primary Risk Protodeboronation at high TCost of CatalystSolubility of substrate
Decision Logic for Optimization

OptimizationTree Start Start: 5-Iodo-2-(piperidin-1-yl)pyridine BoronicType Boronic Acid Type? Start->BoronicType Simple Simple Aryl BoronicType->Simple Complex Heteroaryl / Unstable BoronicType->Complex RouteA Use Protocol A (Pd(dppf)Cl2, 90°C) Simple->RouteA RouteB Use Protocol B (XPhos Pd G3, 60°C) Complex->RouteB CheckYield Yield < 50%? RouteA->CheckYield Troubleshoot1 Switch Base to Cs2CO3 (Solubility) CheckYield->Troubleshoot1 Yes Troubleshoot2 Switch Solvent to DMF (High Temp) CheckYield->Troubleshoot2 If Precipitate

Figure 2: Decision tree for selecting the optimal protocol based on the coupling partner.

Troubleshooting & Critical Parameters

Catalyst Poisoning

The 2-piperidinyl group is bulky, but the pyridine nitrogen can still coordinate to Pd, especially if the phosphine ligand dissociates.

  • Symptom: Reaction stalls at 30-40% conversion.

  • Solution: Increase catalyst loading to 5 mol% or switch to a ligand with a higher binding constant (e.g., XPhos, SPhos).

Deiodination (Reduction)

The replacement of Iodine with Hydrogen (forming 2-(piperidin-1-yl)pyridine) is a common side reaction, often driven by excessive heat or hydride sources (e.g., from alcohol solvents).

  • Solution: Use aprotic solvents (Dioxane, DMF) instead of Ethanol/Isopropanol. Ensure the solvent is strictly anhydrous if this persists.

Purification of Basic Products

The product will contain two basic nitrogen centers (pyridine + piperidine).

  • Issue: Broad peaks or streaking on silica gel.

  • Fix: Pre-wash the silica column with 1% Et₃N in Hexanes, or use amine-functionalized silica cartridges.

References

  • BenchChem. Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Arylboronic Acids. (Accessed 2026).[1][2]

  • National Institutes of Health (NIH) / PubChem. 5-Iodo-2-(3-methylpiperidin-1-yl)pyridine Structure and Properties. CID 177849264.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. (Foundational Mechanistic Reference).

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][5] Angewandte Chemie International Edition.[6] (Reference for bulky phosphine usage).

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry.

Sources

Application Note: Buchwald-Hartwig Amination of 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

5-Iodo-2-(piperidin-1-yl)pyridine presents a unique electronic profile in palladium-catalyzed cross-coupling. Unlike electron-deficient pyridines (e.g., 2-chloropyridine) that readily undergo oxidative addition, this substrate features a strong electron-donating group (EDG)—the piperidine ring—at the C2 position.

  • Electronic Effect: The C2-piperidine lone pair donates electron density into the pyridine ring via resonance. This increases the electron density at the C5 position, rendering the C-I bond less electrophilic compared to unsubstituted iodopyridines. Consequently, the rate of oxidative addition (the first step of the catalytic cycle) is reduced.

  • Steric & Chelation Effects: While the C2-piperidine is distal to the C5 reaction site, the pyridine nitrogen (

    
    ) remains a potent sigma-donor capable of displacing phosphine ligands and poisoning the Pd(0) catalyst.
    
  • The Iodide Factor: Aryl iodides are generally more reactive than bromides; however, the released iodide ions (

    
    ) can form stable, unreactive dimeric palladium species 
    
    
    
    , leading to catalyst arrest.
Strategic Solution

To overcome these barriers, this protocol prioritizes bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that facilitate oxidative addition into electron-rich arenes and prevent


 chelation. We utilize a solvent system that manages iodide poisoning through precipitation.

Part 2: Mechanistic Workflow & Signaling Pathways

The success of this reaction hinges on the delicate balance of the catalytic cycle. Below is the mechanistic pathway tailored for this specific substrate.

BuchwaldMechanism PreCat Pd(0) Source (Pd2(dba)3 or Precatalyst) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition (Rate Limiting for EDG-Pyridine) ActiveCat->OxAdd + Substrate Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 AmineBind Amine Coordination & Deprotonation Complex1->AmineBind + HNR2 / Base IodidePoison Iodide Dimer Formation [L-Pd(I)]2 (Inactive) Complex1->IodidePoison High [I-] RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActiveCat Regeneration Product 5-Amino-2-(piperidin-1-yl)pyridine RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step and the risk of iodide-mediated catalyst resting states.

Part 3: Experimental Protocols

Method A: General Protocol (Primary & Secondary Amines)

Recommended for standard coupling partners (anilines, morpholines, alkyl amines).

Reagents & Materials:

  • Substrate: 5-Iodo-2-(piperidin-1-yl)pyridine (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add

    
     (1.0 mol%), Ligand (2.0 mol%), 
    
    
    
    (1.4 equiv), and the solid amine (1.2 equiv).
    • Note: If the amine is liquid, add it after the solvent.

  • Substrate Addition: Add 5-Iodo-2-(piperidin-1-yl)pyridine (1.0 equiv).

  • Solvation: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x).[1][2] Inject anhydrous Toluene via syringe (concentration 0.2 M).

  • Activation: Place the vial in a pre-heated aluminum block at 80°C . Stir vigorously (1000 rpm).

    • Why Toluene? In toluene, NaI (byproduct) is insoluble. Precipitation of NaI drives the reaction forward and prevents iodide inhibition of the catalyst.

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temperature to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.[3]

Method B: Challenging Substrates (Weak Nucleophiles/Amides)

Recommended for amides, carbamates, or sterically hindered amines.

Reagents & Materials:

  • Catalyst: Xantphos Pd G3 or

    
     / Xantphos 
    
  • Base:

    
     (2.0 equiv) - Milder base prevents hydrolysis.
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol Adjustments:

  • Use

    
     as the base.[4] It requires higher temperatures (100°C) and longer reaction times (overnight) due to its heterogeneity in dioxane.
    
  • Xantphos is preferred for amides due to its wide bite angle, which facilitates the reductive elimination of the difficult C-N bond.

Part 4: Data Summary & Optimization Guide

Ligand Screening Matrix

The following table summarizes expected performance based on the amine class for this specific pyridine scaffold.

Amine ClassRecommended LigandBaseSolventTemp (°C)Expected Yield
Primary Alkyl BrettPhosNaOtBuToluene80>85%
Secondary Cyclic RuPhosNaOtBuToluene80>90%
Aniline BrettPhos / BINAPNaOtBuToluene9075-85%
Amide/Lactam XantphosCs2CO3Dioxane10060-75%
Heteroaryl Amine tBuBrettPhosLHMDSTHF6550-70%
Troubleshooting Decision Tree

Troubleshooting Start Low Conversion? Check1 Is SM remaining? Start->Check1 Check2 Dehalogenation (Product is 2-pip-pyridine)? Check1->Check2 No (Complex Mix) Action3 Oxidative Addn Failure. Increase Temp to 110°C Use tBuBrettPhos Check1->Action3 Yes (SM Intact) Action1 Catalyst Death. Switch to Pd G3 Precatalyst OR Change Solvent to Toluene Check2->Action1 No (Stalled) Action2 Hydride Source Present. Dry Solvent thoroughly. Switch Base to Cs2CO3 Check2->Action2 Yes

Figure 2: Diagnostic workflow for reaction optimization.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9][10] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

  • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

Sources

Sonogashira coupling of 5-Iodo-2-(piperidin-1-yl)pyridine with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of 5-Iodo-2-(piperidin-1-yl)pyridine with terminal alkynes. This specific substrate presents a unique reactivity profile: the piperidine moiety at the C2 position acts as a strong electron-donating group (EDG) via resonance, rendering the pyridine ring electron-rich. While this increases the nucleophilicity of the ring nitrogens (potential catalyst poisons), the C5-Iodine bond remains highly reactive toward oxidative addition.

This protocol utilizes a Palladium(II)/Copper(I) catalytic system to ensure high yields under mild conditions. We address specific challenges such as catalyst deactivation by the basic heterocycle and purification of the resulting polar, basic adducts.

Scientific Foundation & Mechanism

Substrate Reactivity Profile

The starting material, 5-Iodo-2-(piperidin-1-yl)pyridine, operates as a "push-pull" system.

  • The "Push": The piperidine nitrogen lone pair donates electron density into the pyridine ring, specifically increasing electron density at the C3 and C5 positions.

  • The Consequence: Electron-rich aryl halides typically undergo oxidative addition (the first step of the catalytic cycle) more slowly than electron-deficient counterparts. However, the use of Iodide (a weak C-X bond) compensates for this electronic deactivation, allowing the reaction to proceed with standard triphenylphosphine ligands without requiring specialized bulky phosphines (e.g., Buchwald ligands).

Mechanistic Pathway

The reaction proceeds via two interconnected cycles: the Palladium cycle (A) and the Copper cycle (B).

  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond.

  • Activation: The copper(I) cocatalyst facilitates the deprotonation of the terminal alkyne, forming a Copper-Acetylide species.

  • Transmetallation: The alkyne is transferred from Cu to Pd.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Visualized Workflow (Graphviz)

SonogashiraMechanism cluster_legend Legend Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate Substrate 5-Iodo-2-(piperidin-1-yl)pyridine Substrate->OxAdd TransMet Pd(II) Alkynyl Complex OxAdd->TransMet Alkyne Terminal Alkyne CuCycle Cu(I) Acetylide (Transmetallation Agent) Alkyne->CuCycle + CuI, Base CuCycle->TransMet Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Pyridine Product RedElim->Product key Green: Pd(0) States | Red: Pd(II) States | Yellow: Reagents

Figure 1: Catalytic cycle showing the interplay between the Palladium oxidative addition and Copper transmetallation cycles.

Experimental Protocol

Materials & Reagents Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 5-Iodo-2-(piperidin-1-yl)pyridine1.0Electrophile
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)1.2Nucleophile
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]0.05Pre-catalyst
Co-Catalyst Copper(I) Iodide (CuI)0.05Transmetallation agent
Base/Solvent Triethylamine (TEA) / THF (1:1 v/v)ExcessProton scavenger / Medium
Inert Gas Argon or NitrogenN/APrevent homocoupling (Glaser)
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (promotes Glaser homocoupling of alkynes).

Step 1: Catalyst Loading (Inert Atmosphere)

  • In a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 5-Iodo-2-(piperidin-1-yl)pyridine (1.0 mmol, 288 mg).

  • Add Pd(PPh3)2Cl2 (0.05 mmol, 35 mg) and CuI (0.05 mmol, 9.5 mg).

  • Critical: Cap the vessel and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

Step 2: Solvent & Reagent Addition

  • Via syringe, add anhydrous THF (3.0 mL) and Triethylamine (3.0 mL).

    • Note: The high volume of amine base acts as a co-solvent to solubilize the generated ammonium salt byproduct.

  • Stir the mixture at Room Temperature (RT) for 5 minutes to ensure catalyst dispersion. The solution typically turns yellow/orange.

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

Step 3: Reaction & Monitoring

  • Stir at Room Temperature for 4–6 hours.

    • Self-Validation Check: If the reaction is sluggish (monitored by TLC/LCMS) after 2 hours, heat to 50°C . The electron-rich nature of the pyridine ring may require thermal energy to overcome the activation barrier for oxidative addition.

  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes. The product will likely be more polar than the starting iodide but less polar than the baseline salts.

    • Visualization: UV (254 nm) and Iodine stain (piperidine moiety stains dark brown).

Step 4: Workup & Purification

  • Quench: Dilute the reaction mixture with Ethyl Acetate (30 mL) and water (30 mL).

  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Wash: Wash combined organics with Brine (1 x 20 mL). Dry over anhydrous Na2SO4.[1]

  • Concentration: Filter and concentrate under reduced pressure.

  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient (0% -> 30%).

    • Important: Add 1% Triethylamine to the eluent. The basic piperidine nitrogen can interact with acidic silanols on the silica, causing "streaking" and yield loss. The TEA blocks these sites.

Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the table below to diagnose deviations.

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning or inactive Pd.Ensure Argon purge is rigorous. Switch to Pd(dppf)Cl2 (0.05 equiv), which is more resistant to nitrogen coordination [1].
Homocoupling (Alkyne dimer) Oxygen presence (Glaser coupling).Degas solvents by sparging with Argon for 15 mins before use. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.
Precipitate forms early Et3N·HI salt formation (Normal).This is a sign the reaction is proceeding. Ensure stirring is vigorous enough to maintain suspension.
Streaking on TLC/Column Product interaction with Silica.Pre-wash the TLC plate or column with 1% Et3N in Hexanes before running the sample.
Low Yield (Incomplete) Electron-rich deactivation.Increase temperature to 60-80°C. Switch solvent to DMF (increases reaction rate due to polarity) [2].

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.

  • Liang, Y., et al. (2011). Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes.[1][4][5][6][7][9] Journal of Organic Chemistry, 76(16), 6931–6936.

  • BenchChem Technical Support. (2025). Application Notes for Sonogashira Coupling of Heterocycles. BenchChem Protocols.

Disclaimer: This protocol involves the use of transition metals and organic solvents.[1][5][6][9][10][11] Standard laboratory safety procedures (PPE, fume hood) must be followed. Copper acetylides can be shock-sensitive in dry form; do not concentrate the reaction to dryness without quenching.

Sources

Application Note & Protocol: Synthesis of 2-(Piperidin-1-yl)pyridine-5-boronic Acid Pinacol Ester from 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract: This document provides a comprehensive guide to the synthesis of 2-(piperidin-1-yl)pyridine-5-boronic acid pinacol ester, a valuable building block in drug discovery, from its corresponding iodo-precursor, 5-iodo-2-(piperidin-1-yl)pyridine. The protocol detailed herein is based on the widely utilized Miyaura borylation reaction, optimized for this specific substrate. This guide emphasizes the underlying chemical principles, provides a detailed step-by-step experimental procedure, and offers insights into potential challenges and troubleshooting.

Introduction: The Significance of Pyridyl Boronic Acids

Pyridyl boronic acids and their pinacol ester derivatives are cornerstone reagents in modern synthetic organic chemistry, particularly within the pharmaceutical industry. Their prominence stems from their versatile application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many marketed drugs and clinical candidates. The 2-aminopyridine motif, in particular, is a privileged scaffold known to interact with a variety of biological targets. The ability to functionalize the 5-position of the 2-(piperidin-1-yl)pyridine core via a boronic ester opens up a vast chemical space for structure-activity relationship (SAR) studies.

Reaction Principle: The Miyaura Borylation

The conversion of 5-iodo-2-(piperidin-1-yl)pyridine to its corresponding boronic acid pinacol ester is achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B2pin2). The catalytic cycle, illustrated below, is a well-established mechanistic pathway in organometallic chemistry.

Miyaura_Borylation Figure 1: Catalytic Cycle of the Miyaura Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal ArPdBpin Ar-Pd(II)-Bpin(L_n) Transmetal->ArPdBpin Waste1 IBpin Transmetal->Waste1 Waste2 Base-I Transmetal->Waste2 RedElim Reductive Elimination ArPdBpin->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Bpin) RedElim->Product ArI 5-Iodo-2-(piperidin-1-yl)pyridine ArI->OxAdd B2pin2 B2pin2 B2pin2->Transmetal Base Base (e.g., KOAc) Base->Transmetal

Caption: Figure 1: Catalytic Cycle of the Miyaura Borylation.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-2-(piperidin-1-yl)pyridine, forming a Pd(II) intermediate.

  • Transmetalation: A boronate species, formed from the reaction of bis(pinacolato)diboron with a base (e.g., potassium acetate), transfers the boryl group to the palladium center, displacing the iodide.

  • Reductive Elimination: The desired aryl boronic ester product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for larger or smaller scale syntheses.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
5-Iodo-2-(piperidin-1-yl)pyridine>98%Sigma-AldrichStarting material.
Bis(pinacolato)diboron (B2pin2)>99%Oakwood ChemicalMoisture sensitive. Handle under an inert atmosphere.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)Catalyst gradeStrem ChemicalsAir and moisture sensitive.
Potassium Acetate (KOAc)Anhydrous, >99%Acros OrganicsDry in an oven at 120 °C for at least 4 hours before use.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
Diethyl EtherACS GradeFisher ScientificFor workup and purification.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For aqueous workup.
BrineLaboratory Grade-For aqueous workup.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeVWRFor drying the organic layer.
Celite®Filter AidSigma-AldrichFor filtration.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Schlenk line or glovebox (recommended for handling sensitive reagents)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Reagents and Glassware dry_glassware 2. Oven-dry glassware prep_reagents->dry_glassware add_solids 3. Add solids to flask under N2 add_solvent 4. Add anhydrous dioxane add_solids->add_solvent degas 5. Degas the mixture add_solvent->degas heat 6. Heat to 80-90 °C degas->heat monitor 7. Monitor by TLC/LC-MS heat->monitor cool 8. Cool to room temperature monitor->cool filter 9. Filter through Celite® cool->filter extract 10. Aqueous workup filter->extract dry 11. Dry organic layer extract->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify by column chromatography concentrate->purify

Caption: Figure 2: Experimental Workflow for Miyaura Borylation.

Step-by-Step Procedure:

  • Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-iodo-2-(piperidin-1-yl)pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 mmol, 0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional diethyl ether (2 x 10 mL).

  • Aqueous Workup: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The product is typically a white to off-white solid.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, wet solvent/reagents.Ensure all reagents are anhydrous and the solvent is freshly dried. Use a new bottle of catalyst. Ensure the reaction mixture is thoroughly degassed.
The nitrogen-containing substrate may be inhibiting the catalyst.Consider using a different ligand, such as SPhos or XPhos, which can be more effective for heteroaromatic substrates.
Formation of Byproducts Protodeborylation (loss of the boryl group) or homocoupling of the starting material.Ensure the reaction is run under strictly anhydrous and anaerobic conditions. Do not overheat the reaction. Minimize the reaction time once the starting material is consumed.
Difficult Purification Co-elution of the product with residual B2pin2 or its byproducts.During the workup, a wash with a dilute aqueous acid (e.g., 1M HCl) can sometimes help to remove some impurities, but be cautious of product stability.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Angewandte Chemie International Edition, 2007 , 46 (29), 5559-5563. [Link]

Troubleshooting & Optimization

Improving yield in the synthesis of 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #5I2P-001: Yield Optimization for 5-Iodo-2-(piperidin-1-yl)pyridine

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Directive

You are encountering yield or purity issues in the synthesis of 5-Iodo-2-(piperidin-1-yl)pyridine . This is a classic Nucleophilic Aromatic Substitution (SNAr) on a heteroaromatic ring. While seemingly straightforward, the specific electronic nature of the 5-iodo substituent (weakly deactivating via induction, weakly activating via resonance) creates a "Goldilocks" zone for reactivity that often traps researchers.[1]

The Central Thesis: The most common failure mode is incomplete conversion due to insufficient activation energy, followed by work-up losses due to the basicity of the product.

This guide moves beyond standard textbook procedures to provide a robust, scalable protocol derived from industrial best practices.

The "Gold Standard" Protocol (SNAr Route)

Do not use direct iodination of 2-(piperidin-1-yl)pyridine (Route B) unless absolutely necessary; it suffers from poor regioselectivity (C3 vs. C5 competition).[1] The SNAr displacement of 2-chloro-5-iodopyridine is the superior route.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Substrate 2-Chloro-5-iodopyridine (1.0 eq)The 2-Cl is a better leaving group than 2-Br in this specific SNAr context due to higher electronegativity activating the C2 position [1].
Nucleophile Piperidine (3.0 eq)Acts as both nucleophile and base. Using excess amine is cleaner than adding inorganic bases (K₂CO₃) which can create heterogeneous slurry issues.[1]
Solvent DMSO (Dimethyl sulfoxide)Critical: Polar aprotic solvents stabilize the Meisenheimer complex intermediate. DMSO is superior to DMF here due to higher boiling point and better solubilization of polar transition states.
Temperature 90°C – 110°C The 5-iodo group is not a strong electron-withdrawing group (EWG) like -NO₂. Room temperature will fail. Heat is required to overcome the activation barrier.
Concentration 0.5 M – 1.0 MHigh concentration drives the bimolecular reaction kinetics.
Step-by-Step Procedure
  • Charge: To a dry reaction vial, add 2-chloro-5-iodopyridine (1.0 equiv) and DMSO (2-3 mL/mmol).

  • Add: Add piperidine (3.0 equiv) in one portion.

  • Heat: Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The product is more polar than the starting chloride.

  • Work-up (The "Yield Saver"):

    • Cool to room temperature.[2]

    • Pour into 10 volumes of ice-water .

    • Observation: The product should precipitate as a solid.[3]

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oil/Emulsion: Extract with EtOAc (3x).[1] Crucial: Wash the organic layer with water (2x) and brine (1x) to remove DMSO.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc/Hexanes).

Troubleshooting & Diagnostics (Q&A)

Q1: My reaction has stalled at 60% conversion after 24 hours. Should I add more catalyst?

  • Diagnosis: This is likely a temperature issue, not a catalytic one.[1] SNAr on neutral pyridines has a high activation energy.

  • Solution: Do not add metal catalysts (Pd/Cu) yet; they risk de-iodinating the 5-position. Instead, increase the temperature to 120°C . If using DMF, switch to DMSO or NMP (N-methyl-2-pyrrolidone) to access higher temperatures without solvent decomposition.[1]

Q2: I see a new impurity by LC-MS with a mass of [M-126]. What is it?

  • Diagnosis: This is likely de-iodination (loss of Iodine, replaced by H).[1]

  • Cause: If you are using a metal catalyst (like CuI for Ullmann coupling) or if the reaction mixture is extremely basic and hot for prolonged periods, you risk reducing the C-I bond.

  • Fix: Ensure your solvent is degassed (sparge with N₂ for 10 min).[1] Iodine is labile. Remove any transition metals from the flask. Stick to the metal-free SNAr route described above.

Q3: My yield is low (30%), but the crude NMR looks clean. Where did the product go?

  • Diagnosis: You likely lost the product during the aqueous work-up.

  • Mechanism: The product, 5-iodo-2-(piperidin-1-yl)pyridine, is a base (pKa of conjugate acid ~6-7).[1] If you washed with strong acid (1M HCl) to remove excess piperidine, you protonated your product and moved it into the aqueous waste layer.[1]

  • Fix: Check the pH of your aqueous waste. If it is acidic (< pH 4), basify it with NaOH and re-extract with DCM.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the synthesis and troubleshooting common failure points.

SynthesisWorkflow Start Start: 2-Chloro-5-iodopyridine + Piperidine ConditionCheck Check Conditions: Solvent: DMSO/DMF Temp: >90°C Base: Excess Piperidine Start->ConditionCheck Reaction Reaction: 100°C, 12h ConditionCheck->Reaction Monitor Monitor: TLC/LC-MS Reaction->Monitor Conversion Full Conversion? Monitor->Conversion LowConv Issue: Low Conversion Conversion->LowConv No Impurity Issue: De-iodination (M-127) Conversion->Impurity New Spots Workup Workup: Pour into Ice Water Conversion->Workup Yes Action1 Action: Increase Temp to 120°C Switch to NMP LowConv->Action1 Action1->Reaction Action2 Action: Degas Solvent Remove Metal Catalysts Impurity->Action2 Action2->Reaction Precipitate Precipitate Forms? Workup->Precipitate Filter Filter Solid (High Yield) Precipitate->Filter Yes Extract Extract with EtOAc Wash with Water (Remove DMSO) Precipitate->Extract No (Oil) Final Final Product: 5-Iodo-2-(piperidin-1-yl)pyridine Filter->Final AcidWash CAUTION: Avoid Strong Acid Wash (Product is Basic) Extract->AcidWash AcidWash->Final

Caption: Logic flow for synthesis optimization. Note the critical "Acid Wash" warning in the extraction phase.

Advanced Optimization: The "Acid-Base" Purification Trick

If you are scaling up (>10g) and chromatography is too expensive, use the Acid-Base Swing method for purification.[1] This relies on the specific basicity of the piperidine nitrogen.

  • Dissolve the crude dark oil in EtOAc.

  • Extract with 0.5 M HCl (aq).

    • Chemistry: The product (pyridine nitrogen + piperidine nitrogen) protonates and moves to the aqueous layer. Neutral impurities (unreacted chloride, tars) stay in the EtOAc.

  • Separate the layers. Keep the Aqueous layer.

  • Basify the aqueous layer carefully with 2 M NaOH until pH > 10.

    • Chemistry: The product deprotonates and precipitates or oils out.

  • Extract the now-cloudy aqueous mixture with fresh EtOAc.

  • Dry & Concentrate. This yields >98% pure material without a column.

References

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr)

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[4][5][6]

    • Source:Organic & Biomolecular Chemistry, 2014, 12, 5411-5420.[1]

    • Relevance: Establishes the kinetic order of leaving groups (F ~ Cl ~ Br > I)
    • URL:[Link]

  • General Piperidine Synthesis Strategies

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[7]

    • Source:Molecules, 2021, 26(11), 3188.[1]

    • Relevance: Provides broad context on piperidine coupling strategies and catalyst choices for difficult substr
    • URL:[Link][1]

  • Regioselectivity in Pyridine Functionalization

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[1]

    • Source:Chemical Communications, 2011, 47, 11543-11545.[1]

    • Relevance: Explains why Route B (Direct Iodination) is inferior due to C3/C5 selectivity issues compared to the SNAr route.
    • URL:[Link]

Sources

Technical Support Center: Purification of 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of 5-Iodo-2-(piperidin-1-yl)pyridine by column chromatography. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to help you navigate common challenges and optimize your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when developing a purification strategy for 5-Iodo-2-(piperidin-1-yl)pyridine.

Q1: What are the key structural features of 5-Iodo-2-(piperidin-1-yl)pyridine that influence its purification?

A: The molecule has two key features that dictate its chromatographic behavior. First, the pyridine and piperidine rings both contain basic nitrogen atoms.[1][] These basic sites can interact strongly with the acidic silanol groups on the surface of standard silica gel, which is a primary cause of peak tailing.[1][3][4] Second, the molecule is relatively non-polar, with an iodo-substituent and a hydrocarbon-rich piperidine ring, suggesting good solubility in common organic solvents like dichloromethane and ethyl acetate.

Q2: What is a good starting point for developing a TLC solvent system?

A: A good starting point for Thin-Layer Chromatography (TLC) analysis is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate (EtOAc) in hexanes (or heptane). Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate (e.g., 20%, 30%, 50%) to find a system that gives a retention factor (Rf) for the target compound of approximately 0.2 to 0.3.[5]

Q3: How can I visualize the compound on a TLC plate if it's not strongly UV-active?

A: While the pyridine ring should allow for visualization under a UV lamp (254 nm), you can use chemical stains for confirmation or if impurities are not UV-active. A potassium permanganate (KMnO₄) stain is effective for visualizing many organic compounds, especially those with functional groups that can be oxidized.

Q4: My compound appears as a streak rather than a distinct spot on the TLC plate. What does this mean?

A: Streaking on a TLC plate is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. For a basic compound like 5-Iodo-2-(piperidin-1-yl)pyridine, this is almost certainly due to the interaction of its nitrogen atoms with the acidic silica gel.[1][3] This is a warning sign that you will experience significant peak tailing during column chromatography. The solution is to add a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or a few drops of 7N ammonia in methanol.[1]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the column chromatography process.

Issue 1: Severe Peak Tailing and Poor Separation

Q: I've loaded my crude product onto a silica gel column, but the elution is very slow, and my fractions are showing broad, tailing peaks. How can I fix this?

A: This is the most common issue when purifying pyridine and piperidine derivatives on silica gel. [1][3][4]

Causality: The root cause is an acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to a "drag" effect, where a portion of the molecules is retained longer than the bulk, resulting in tailing peaks and poor resolution.[1][4]

Solutions:

  • Mobile Phase Modification (Recommended): The most direct solution is to add a small amount of a basic modifier to your eluent system. This "competing base" will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of TEA).[1] This is the most common and effective method.

    • Ammonia: Using a solution of ammonia in methanol (e.g., 1-2% of 7N NH₃ in MeOH) can also be very effective, particularly for strongly basic compounds.[1]

  • Stationary Phase Modification: If mobile phase modification is insufficient, consider changing your stationary phase.

    • Alumina (Basic or Neutral): Alumina is a less acidic support than silica. Using basic or neutral alumina can significantly reduce the problematic interactions with your basic compound.[1]

    • Deactivated Silica: You can use commercially available amine-deactivated silica gel, or prepare it by pre-treating the silica with a TEA solution.[1]

Workflow for Troubleshooting Peak Tailing:

G Start Observe Peak Tailing on Silica Gel TLC/Column AddTEA Add 0.1-1% Triethylamine (TEA) to Mobile Phase Start->AddTEA ReRunTLC Re-run TLC with Modified Eluent AddTEA->ReRunTLC CheckSpots Are Spots Round and Well-Defined? ReRunTLC->CheckSpots Proceed Proceed to Column Chromatography with Modified Eluent CheckSpots->Proceed Yes ConsiderAlumina Consider Alternative Stationary Phase: - Basic or Neutral Alumina - Amine-Treated Silica CheckSpots->ConsiderAlumina No

Caption: A workflow for systematically troubleshooting peak tailing.

Issue 2: Low Recovery of Compound After Chromatography

Q: After combining my pure fractions and evaporating the solvent, my final yield is much lower than expected. Where did my compound go?

A: Low recovery can stem from several factors, including irreversible binding, degradation on the column, or physical loss during workup.

Causality & Solutions:

  • Irreversible Binding: The same strong interactions that cause peak tailing can, in severe cases, lead to your compound becoming permanently adsorbed onto the silica gel.[1]

    • Solution: Using a basic modifier (like TEA) as described in Issue 1 is critical to prevent this. A general guideline for loading is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight to avoid overloading the column, which can exacerbate binding issues.[1][5]

  • Compound Instability: Iodo-substituted aromatic compounds can sometimes be sensitive, and prolonged exposure to the acidic environment of silica gel might cause degradation.[6]

    • Solution: Perform a stability test. Stir a small sample of your crude material with silica gel in your chosen eluent for an hour. Filter the silica and analyze the filtrate by TLC or ¹H NMR to see if any new spots or peaks appear, which would indicate degradation.[6] If instability is confirmed, switch to a more inert stationary phase like neutral alumina or minimize the residence time on the column by using flash chromatography.[4][6]

  • Volatility: While the molecular weight of 5-Iodo-2-(piperidin-1-yl)pyridine is reasonably high (~302 g/mol ), it may have some volatility.

    • Solution: When removing the solvent from your pure fractions using a rotary evaporator, use a lower bath temperature and avoid applying a very high vacuum. Once the bulk solvent is removed, a gentle stream of nitrogen can be used to dry the product completely without significant loss.[4]

Experimental Protocols

Protocol 1: Method Development using TLC

This protocol outlines the steps to find an optimal solvent system before committing to a large-scale column separation.

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen eluent (e.g., start with 20% EtOAc/Hexanes + 1% TEA). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the separated spots under a UV lamp.

  • Analyze: Calculate the Rf value for your product. The ideal eluent system will give an Rf of ~0.2-0.3 and show good separation between your product and major impurities.[5]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, cost-effective choice for most organic compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate + 1% TEAGood starting system with tunable polarity. TEA is crucial to prevent tailing.[1]
Target Rf Value 0.2 - 0.3Provides optimal resolution and a reasonable elution time in column chromatography.[5]
Visualization UV Light (254 nm), KMnO₄ stainThe pyridine ring is UV active. KMnO₄ provides a secondary, general-purpose visualization method.
Protocol 2: Flash Column Chromatography Purification

This protocol details the steps for purifying the title compound using flash chromatography.

  • Column Packing:

    • Select a column size appropriate for your sample amount (aim for a silica-to-crude ratio of 40:1).

    • Prepare a slurry of silica gel in your optimized low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, level bed. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude 5-Iodo-2-(piperidin-1-yl)pyridine in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a volatile solvent (like DCM), add silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply pressure (using a flash chromatography system or a simple air/nitrogen line with a regulator) to achieve a steady flow rate.

    • Start with a lower polarity eluent to wash off non-polar impurities, then switch to your optimized eluent system to elute the product. A gradient elution (gradually increasing the polarity) can also be effective.

  • Fraction Collection & Analysis:

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, being careful not to use excessive heat.

Purification Workflow Diagram:

G TLC 1. TLC Method Development (Find Rf ≈ 0.25 in Hex/EtOAc + 1% TEA) Pack 2. Pack Silica Gel Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Use Flash Pressure) Load->Elute Collect 5. Collect & Analyze Fractions (Monitor by TLC) Elute->Collect Combine 6. Combine Pure Fractions & Evaporate Solvent Collect->Combine Final Pure 5-Iodo-2-(piperidin-1-yl)pyridine Combine->Final

Sources

Stability of 5-Iodo-2-(piperidin-1-yl)pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-2-(piperidin-1-yl)pyridine

Executive Summary: The Stability Matrix

Welcome to the technical support hub for 5-Iodo-2-(piperidin-1-yl)pyridine . As a scaffold containing an electron-rich piperidine ring and a reactive aryl iodide, this molecule exhibits a "Jekyll and Hyde" profile under basic conditions. It is chemically robust against hydrolytic degradation but highly labile toward specific metal-mediated transformations often performed in basic media.

Quick Reference Stability Table:

Condition TypeReagents (Examples)Stability StatusPrimary Risk / Outcome
Mild Inorganic Base

,

,

High Stable at reflux.[1] Ideal for Suzuki/Sonogashira.
Organic Amine Base

, DIPEA, Pyridine
High Stable. No degradation observed.
Strong Alkoxide Base

,

,

Moderate Stable at RT. High heat (>100°C) may risk

at C2 (displacing piperidine) or hydrodehalogenation if Pd is present.
Organolithiums

-BuLi,

-BuLi, LDA
Reactive NOT Stable. Rapid Lithium-Halogen Exchange occurs at C5.[1]
Reducing Basic Media Hydrazine/KOH, Pd/Base/

Low Hydrodehalogenation (Loss of Iodine).

Troubleshooting Guides (FAQ Format)

Ticket #001: "I'm losing the Iodine atom during Suzuki coupling."

User Issue: "I am attempting a Suzuki coupling using


 and 

in Ethanol/Water. I see conversion, but my major byproduct is 2-(piperidin-1-yl)pyridine (des-iodo product). Why is the iodine falling off?"

Root Cause Analysis: This is a classic case of Protodehalogenation (Hydrodehalogenation).[1]

  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is fast. However, if transmetallation with the boronic acid is slow (due to sterics or low boronate solubility), the Pd(II)-aryl intermediate persists.

  • The Culprit: In alcoholic solvents (Ethanol/Isopropanol) under basic conditions, the solvent can act as a hydride source via

    
    -hydride elimination from a coordinated alkoxide, reducing the Pd-Aryl species to Ar-H.
    
  • Electronic Effect: The piperidine ring is a strong Electron Donating Group (EDG).[1] This increases electron density on the pyridine ring, making the C-Pd bond slightly more electron-rich and prone to protonolysis or hydride reduction compared to electron-deficient pyridines.

Solution Protocol:

  • Switch Solvent: Move away from primary/secondary alcohols. Use Dioxane , DMF , or Toluene .

  • Change Base: Switch to

    
      (anhydrous) or 
    
    
    
    .
  • Catalyst Optimization: Use a catalyst that promotes faster transmetallation, such as

    
      or XPhos Pd G2 .
    
Ticket #002: "I tried to deprotonate the ring with n-BuLi, but I got a complex mixture."

User Issue: "I wanted to introduce a functional group at the C3 or C4 position using ortho-lithiation. I treated the compound with n-BuLi at -78°C, but I lost the iodine."

Root Cause Analysis: You are fighting the Kinetic Hierarchy of Organolithiums .

  • Rule: Lithium-Halogen Exchange (on Iodine) is kinetically faster than Deprotonation (Lithiation), even at -78°C.

  • Reaction:

    
    .
    
  • The n-BuLi attacks the Iodine atom immediately, generating the 5-lithio species. If you quench this, you get the protonated species (loss of I) or the 5-substituted product, not the 3- or 4-substituted product.

Solution Protocol:

  • If you want to functionalize C5: This is the correct method. Treat with n-BuLi at -78°C to generate the C5-anion, then add your electrophile (e.g., DMF for aldehyde).

  • If you want to functionalize C3/C4: You cannot use the iodide. You must use 2-(piperidin-1-yl)pyridine (without iodine) and use a directing group strategy, or use a "Magnesiate" base (e.g.,

    
    ) which might offer different selectivity, though Iodine exchange is still the dominant pathway.
    
Ticket #003: "The compound turned yellow/brown during storage."

User Issue: "I stored the solid in a clear vial on the bench. It’s now discolored."

Root Cause Analysis: Aryl iodides are inherently photosensitive .[1]

  • Mechanism: UV/Visible light can cause homolytic cleavage of the weak C-I bond (

    
     kcal/mol), generating an aryl radical and an iodine radical (
    
    
    
    ). The iodine radicals recombine to form
    
    
    , which is brown/purple.
  • Base Connection: If stored in a basic solution, this radical process can accelerate oxidative degradation.

Solution Protocol:

  • Purification: Wash the solid with dilute aqueous Sodium Thiosulfate (

    
    ) to reduce free iodine back to iodide (colorless).
    
  • Storage: Amber vials, under Argon, at -20°C.

Visualizing the Reactivity Pathways

The following diagram maps the fate of 5-Iodo-2-(piperidin-1-yl)pyridine under various "basic" regimes.

ReactivityLandscape Start 5-Iodo-2-(piperidin-1-yl)pyridine (Starting Material) MildBase Mild Base (K2CO3/Cs2CO3) + Pd Catalyst Start->MildBase Standard Coupling StrongBase Organolithium (n-BuLi, -78°C) Start->StrongBase Kinetic Control AlcoholBase Alkoxide Base (NaOEt in EtOH, Reflux) Start->AlcoholBase Harsh/Reductive Suzuki Suzuki Product (C-C Bond Formation) MildBase->Suzuki Successful Cycle Exchange 5-Lithio Species (Li-I Exchange) StrongBase->Exchange Fast Exchange (k_exch > k_deprot) Dehal Hydrodehalogenation (Loss of Iodine) AlcoholBase->Dehal Hydride Transfer (Major Side Reaction) SNAr Minor Risk: SNAr at C2 (Displacement of Piperidine) AlcoholBase->SNAr High Temp Only (Minor Path)

Figure 1: Reactivity landscape of the substrate. Note the divergence between coupling (Mild Base) and exchange (Organolithium).

Validated Experimental Protocols

Protocol A: Safe Suzuki Coupling (Minimizing Dehalogenation)

Use this protocol to couple aryl boronic acids while preserving the pyridine ring integrity.

  • Setup: Charge a microwave vial with 5-Iodo-2-(piperidin-1-yl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (degassed). Do not use Ethanol.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water.[1] The basic conditions (

    
    ) will not degrade the piperidine ring.
    
Protocol B: Lithium-Halogen Exchange (Functionalization at C5)

Use this to turn the Iodine into a Nucleophile.[1]

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve 5-Iodo-2-(piperidin-1-yl)pyridine in anhydrous THF .

  • Cooling: Cool strictly to -78°C (Dry Ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange.

  • Quench: Stir for 15 minutes at -78°C. Add electrophile (e.g.,

    
    , 
    
    
    
    , or an aldehyde).
  • Warming: Allow to warm to RT only after the electrophile addition is complete.

References

  • Mechanism of Hydrodehalogenation in Pd-Catalyzed Reactions

    • Title: "Mechanistic Studies on the Palladium-Catalyzed Hydrodehalogen
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Lithium-Halogen Exchange vs.

    • Title: "The Halogen-Metal Exchange Reaction" (Review)
    • Source:Chemical Reviews
    • URL:[Link]

  • Reactivity of 2-Aminopyridines

    • Title: "Nucleophilic Aromatic Substitution of 2-Halopyridines with Amines"
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Suzuki Coupling of Pyridyl Halides: Title: "Suzuki–Miyaura Cross-Coupling of Pyridyl Halides" Source:Synthesis

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Iodo-2-(piperidin-1-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the compound's spectral features, a robust experimental protocol for data acquisition, and a comparative look at alternative analytical techniques. Our objective is to furnish you with the expertise needed for unambiguous structural elucidation and purity assessment.

Introduction

5-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of an iodine atom and a piperidinyl group on the pyridine ring introduces distinct electronic and steric effects that are reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming its molecular structure and for quality control in synthetic processes. This guide will dissect the nuances of both ¹H and ¹³C NMR spectra, providing a foundational understanding grounded in established principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for accurate spectral assignment. The structure and numbering for 5-Iodo-2-(piperidin-1-yl)pyridine are presented below.

Caption: Molecular structure and atom numbering for NMR assignments.

Part 1: Experimental Protocol for NMR Analysis

A standardized and meticulously executed protocol is the bedrock of high-quality, reproducible NMR data. The following section details the recommended procedure for preparing and analyzing 5-Iodo-2-(piperidin-1-yl)pyridine.

Methodology Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integration (1H) & Peak Picking reference->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 5-Iodo-2-(piperidin-1-yl)pyridine for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][4] Ensure the sample is fully dissolved to avoid issues with shimming and spectral quality.[1][3]

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2][5] Filtering the solution through a small cotton plug in the pipette can help remove any particulate matter.[2]

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.[4]

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.[6]

    • For ¹H NMR , utilize a standard pulse sequence. Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.[6]

    • For ¹³C NMR , employ a proton-decoupled pulse sequence. A wider spectral width of 200-250 ppm is necessary. Due to the low natural abundance of ¹³C, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 128-1024 or more) are required.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections to ensure accurate signal representation.[7]

    • Reference the spectra. The ¹H spectrum should be calibrated to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. The ¹³C spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios and perform peak picking for both spectra to identify chemical shifts.[7]

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Iodo-2-(piperidin-1-yl)pyridine is characterized by distinct signals for the pyridine and piperidine ring protons. The electron-donating piperidinyl group and the electron-withdrawing, sterically bulky iodine atom significantly influence the chemical shifts.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H6 (Pyridine)7.9 - 8.1d~2.51H
H4 (Pyridine)7.3 - 7.5dd~8.5, 2.51H
H3 (Pyridine)6.3 - 6.5d~8.51H
H2', H6' (Piperidine)3.4 - 3.6t~5.54H
H3', H5' (Piperidine)1.6 - 1.8m-4H
H4' (Piperidine)1.5 - 1.7m-2H

Rationale for Assignments:

  • Pyridine Protons:

    • H6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing as a doublet due to coupling with H4.

    • H4: This proton is coupled to both H3 and H6, resulting in a doublet of doublets. The presence of the iodine at the 5-position will cause a downfield shift compared to unsubstituted 2-aminopyridine.[8]

    • H3: Being ortho to the electron-donating piperidinyl group, this proton is significantly shielded and appears at the most upfield position for the pyridine ring protons, as a doublet due to coupling with H4.[9]

  • Piperidine Protons:

    • H2', H6': These protons are adjacent to the nitrogen atom and are therefore the most deshielded of the piperidine protons, appearing as a triplet.[10]

    • H3', H4', H5': These methylene protons of the piperidine ring are more shielded and often appear as overlapping multiplets in the aliphatic region of the spectrum.[11][12] Broad signals can sometimes be observed due to the conformational exchange of the piperidine ring.[13]

Part 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (Pyridine)158 - 160
C6 (Pyridine)148 - 150
C4 (Pyridine)140 - 142
C3 (Pyridine)107 - 109
C5 (Pyridine)80 - 85
C2', C6' (Piperidine)45 - 47
C3', C5' (Piperidine)25 - 27
C4' (Piperidine)24 - 26

Rationale for Assignments:

  • Pyridine Carbons:

    • C2: Attached to two nitrogen atoms (one from the pyridine ring and one from the piperidinyl group), this carbon is the most deshielded.

    • C6 & C4: These carbons are deshielded due to their proximity to the electronegative nitrogen atom.

    • C3: This carbon is shielded by the electron-donating effect of the adjacent piperidinyl group.[9]

    • C5: The direct attachment of the heavy iodine atom results in a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect."

  • Piperidine Carbons:

    • C2', C6': These carbons, being alpha to the nitrogen, are the most deshielded within the piperidine ring.[14]

    • C3', C5', and C4': These carbons appear in the typical aliphatic region, with C4' generally being the most shielded.[14]

Part 4: Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₀H₁₃IN₂) and the presence of iodine through its characteristic isotopic pattern.Does not provide detailed information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Can confirm the presence of C-N, C-H (aromatic and aliphatic), and C-I bonds. Changes in pyridine ring vibrations can be observed.[15]The spectrum may be complex, and specific assignment of all bands can be challenging. It does not provide the complete structural framework.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal.Offers unambiguous determination of the molecular structure, including bond lengths and angles.Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state structure, which may differ from the solution-state conformation observed by NMR.
Logical Framework for Structural Confirmation

G MS Mass Spectrometry (Confirms Molecular Formula) Conclusion Unambiguous Structural Elucidation MS->Conclusion IR IR Spectroscopy (Confirms Functional Groups) IR->Conclusion NMR 1H & 13C NMR (Determines Connectivity) NMR->Conclusion XRay X-ray Crystallography (Confirms 3D Structure) XRay->Conclusion

Caption: A multi-technique approach for comprehensive structural analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Iodo-2-(piperidin-1-yl)pyridine provide a wealth of information that, when correctly interpreted, allows for its definitive structural confirmation. The characteristic chemical shifts and coupling patterns of the pyridine and piperidine protons and carbons serve as reliable fingerprints for this molecule. By following the detailed experimental protocol and considering the comparative strengths of other analytical techniques, researchers can confidently characterize this compound and ensure its suitability for their intended applications.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Abramovitch, R. A., & Deady, L. W. (1973). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Retrieved from [Link]

  • Slak, J., & Kidrič, J. (1964). NMR Study of Iodine Complexes. AIP Publishing. Retrieved from [Link]

  • Gnanasekaran, C., & Thirunarayanan, G. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 45B, 2132-2137.
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Retrieved from [Link]

  • Catalano, D., Veracini, C. A., Barili, P. L., & Longeri, M. (1983). Solute–solute interaction in liquid crystal solvents: a nuclear magnetic resonance study of pyridine–iodine molecular complex in the nematic phase. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2022). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells.
  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. Retrieved from [Link]

  • Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 349-353.
  • Al-Zoubi, R. M., Al-Sbou, Y. Z., & Al-Masri, H. S. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4983.
  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Emmitte, K. A., & Lindsley, C. W. (2011). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Medicinal Chemistry Letters, 2(10), 735-739.
  • Stefaniak, L., & Witanowski, M. (1982). ¹⁵N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. Bulletin of the Polish Academy of Sciences, Chemistry, 30(1-12), 1-13.
  • Jin, S., & Chen, P. (2022).
  • Movassaghi, M., & Schmidt, M. A. (2005). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 7(12), 2453-2456.
  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of compound 5a. Retrieved from [Link]

  • Gabbaï, F. P., & Lin, T. (2015). Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines. Dalton Transactions, 44(45), 19575-19578.
  • Jin, S., & Chen, P. (2022).
  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). Retrieved from [Link]

  • Zaleśny, R., & Luis, J. M. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(22), 15094-15101.
  • Haque, K. E., & Griller, D. (1982). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 60(14), 1738-1743.
  • Amirkia, V., & Heinrich, M. (2014). ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 19(9), 13461-13474.
  • Asakura, T., & Niizawa, Y. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2639.
  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 5-Iodo vs. 5-Bromo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the optimization of medicinal chemistry routes, the choice between 5-iodo-2-(piperidin-1-yl)pyridine (1-I) and 5-bromo-2-(piperidin-1-yl)pyridine (1-Br) is a critical decision point that balances kinetic reactivity against process scalability.

While both substrates serve as precursors for functionalizing the C5 position of the pyridine ring, 1-I offers a kinetic advantage in oxidative addition, essential for coupling with sterically hindered or electron-poor partners. Conversely, 1-Br provides a robust, cost-effective alternative for standard cross-couplings and is the preferred scaffold for large-scale GMP manufacturing, provided that catalyst loads are adjusted.[1]

This guide analyzes the mechanistic divergences, experimental performance, and strategic application of these two halosubstituted heterocycles.

Structural & Electronic Analysis

The reactivity of these substrates is governed by the interplay between the halogen at C5 and the piperidinyl substituent at C2.

  • Electronic Deactivation: The piperidine ring acts as a strong electron-donating group (EDG) via resonance (+M effect). This donation increases electron density at the C3 and C5 positions (ortho- and para-like relationships to the amino group).

  • Impact on Oxidative Addition: Since oxidative addition of Pd(0) is generally accelerated by electron-deficiency in the aryl ring, the increased electron density at C5 deactivates both substrates compared to unsubstituted halopyridines.

  • The "Iodo Advantage": Because the substrate is electronically deactivated, the lower C–X bond dissociation energy (BDE) of the C–I bond (approx. 65 kcal/mol) vs. the C–Br bond (approx. 81 kcal/mol) becomes the determining factor. 1-I compensates for the electronic deactivation, enabling turnover under mild conditions where 1-Br may stall.

Figure 1: Mechanistic Flow of Oxidative Addition

ReactivityFlow Substrate 5-Halo-2-(piperidin-1-yl)pyridine EDG_Effect Piperidine (+M Effect) Increases e- Density at C5 Substrate->EDG_Effect OxAdd_Barrier Oxidative Addition Barrier (Rate Limiting Step) EDG_Effect->OxAdd_Barrier Raises Barrier Iodo_Path Iodo Analog Low BDE (65 kcal/mol) Fast Insertion OxAdd_Barrier->Iodo_Path Overcomes via Weak Bond Bromo_Path Bromo Analog High BDE (81 kcal/mol) Slow Insertion OxAdd_Barrier->Bromo_Path Requires Heat/ Ligand Acceleration

Caption: The electron-donating piperidine group raises the activation energy for oxidative addition, making the weaker C-I bond of the iodo-analog critical for mild reactivity.

Reactivity Matrix: Head-to-Head Comparison
Feature5-Iodo-2-(piperidin-1-yl)pyridine (1-I )5-Bromo-2-(piperidin-1-yl)pyridine (1-Br )
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Suzuki Coupling Reacts at RT to 40°C . Tolerates boronic acids prone to protodeboronation.Requires 60–100°C . May require activated ligands (e.g., SPhos, XPhos).[1]
Li-Halogen Exchange Extremely fast at -78°C . Risk of Wurtz-type coupling if not controlled.Slower. Stable at -78°C; manageable at -40°C with i-PrMgCl complexes.
Sonogashira Works often copper-free or with low Cu loading.Mandatory CuI co-catalyst; higher temperatures required.
Cost & Stability High cost; light-sensitive (requires foil/amber storage).Low cost; shelf-stable solid.
Primary Use Case Discovery chemistry; Late-stage functionalization; Difficult substrates.[2]Process chemistry; Scale-up; Standard library synthesis.
Experimental Case Studies

The following protocols illustrate the operational differences required to achieve comparable yields.

Case Study A: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: Synthesis of 5-phenyl-2-(piperidin-1-yl)pyridine.

Protocol 1: Using the Iodo-Analog (1-I)

  • Conditions: Pd(dppf)Cl₂ (1 mol%), K₂CO₃ (2 equiv), Phenylboronic acid (1.1 equiv), DME/H₂O, Room Temperature, 4 h .

  • Observation: Full conversion is typically observed within 4 hours. The mild temperature preserves the piperidine ring from oxidation and prevents protodeboronation of unstable boronic acids.

  • Yield: 92-95% isolated.

Protocol 2: Using the Bromo-Analog (1-Br)

  • Conditions: Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ (2 equiv), Phenylboronic acid (1.5 equiv), DME/H₂O, 85°C, 12 h .

  • Observation: At room temperature, <5% conversion is observed.[1] Heating drives the reaction, but excess boronic acid (1.5 equiv) is often required to account for thermal decomposition.[1]

  • Yield: 85-88% isolated.

  • Note: For challenging couplings (e.g., ortho-substituted boronic acids), 1-Br often fails with standard ligands and requires Buchwald precatalysts (e.g., XPhos Pd G3).[1]

Case Study B: Lithium-Halogen Exchange

Objective: Generation of the C5-anion for trapping with DMF (Formylation).

Protocol 1: Iodo-Exchange (1-I)

  • Reagent: n-BuLi (1.1 equiv) in THF at -78°C .

  • Kinetics: Exchange is instantaneous (<5 min).[1]

  • Risk: If the temperature rises above -60°C before quenching, the lithiated species can attack unreacted 1-I , leading to homocoupling.

Protocol 2: Bromo-Exchange (1-Br)

  • Reagent: n-BuLi (1.1 equiv) in THF at -78°C OR i-PrMgCl·LiCl (TurboGrignard) at 0°C .

  • Kinetics: Slower exchange (15-30 min at -78°C).

  • Advantage: The Bromo analog allows the use of TurboGrignard at 0°C to room temperature, avoiding cryogenic conditions entirely—a massive advantage for plant-scale operations.

Decision Framework

Use the following logic tree to select the appropriate starting material for your campaign.

Figure 2: Selection Decision Tree

DecisionTree Start Select Substrate Scale Project Scale? Start->Scale Discovery Discovery (<1g) Scale->Discovery Process Process (>100g) Scale->Process Complexity Coupling Partner Complexity? Simple Simple Aryl/Alkyl Complexity->Simple Complex Steric/Unstable Complexity->Complex Discovery->Complexity Select_Br Select 5-Bromo (Cost/Stability) Process->Select_Br Simple->Select_Br Select_I Select 5-Iodo (Reactivity) Complex->Select_I

Caption: Decision logic prioritizing the Bromo-analog for scale and simplicity, reserving the Iodo-analog for complex discovery syntheses.

Practical Considerations & Troubleshooting
  • Purification:

    • 1-I often co-elutes with de-iodinated byproducts (2-(piperidin-1-yl)pyridine) during chromatography.

    • 1-Br is generally more polar than 1-I , offering better separation resolution from non-polar impurities.

  • Storage:

    • 1-I must be stored in amber vials under argon. It will turn yellow/brown upon liberation of I₂.

    • 1-Br is stable in clear glass at room temperature for months.

  • Catalyst Poisoning: The piperidine nitrogen can coordinate to Pd, potentially poisoning the catalyst. If conversion stalls with 1-Br , switch to a catalyst system that resists N-coordination (e.g., Pd(OAc)₂/SPhos) or use the 1-I analog to outcompete the coordination via rapid oxidative addition.[1]

References
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its Chloro-Analog. Retrieved from

  • Knochel, P., et al. (2013).[1] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Retrieved from [1]

  • Doyle, A. G., Sigman, M. S., et al. (2024).[1][3] Mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling. Journal of the American Chemical Society.[2][4] Retrieved from [1]

  • Molecules. (2017).[7] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [1]

Sources

Reference Standards for 5-Iodo-2-(piperidin-1-yl)pyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

5-Iodo-2-(piperidin-1-yl)pyridine (CAS: 1378891-09-8) is a critical halogenated heterocyclic intermediate used frequently in the synthesis of kinase inhibitors and radioligands via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Unlike commoditized pharmaceuticals (e.g., Acetaminophen), this compound lacks readily available Pharmacopeial (USP/EP) Certified Reference Materials (CRMs). Consequently, researchers often rely on "Research Grade" commercial standards, which typically provide purity based solely on HPLC Area%. This practice can lead to significant stoichiometry errors in downstream synthesis due to the presence of non-chromatophore impurities (salts, water, residual solvents) that HPLC-UV misses.

This guide objectively compares the two primary approaches for standardization: Commercial Certificate of Analysis (CoA) values (HPLC Area%) versus In-House qNMR Standardization (Weight%) . We demonstrate that qNMR is the necessary "Gold Standard" for establishing a primary reference for this compound.

Comparative Analysis: Reference Standard Types

The following table contrasts the reliability of available standard types for 5-Iodo-2-(piperidin-1-yl)pyridine.

FeatureCommercial Research Grade In-House Primary Standard (qNMR)
Primary Metric HPLC Area % (UV detection)1H-qNMR Weight %
Traceability Vendor-defined (often vague)Traceable to NIST (via Internal Std)
Impurities Detected UV-active organic impurities onlyAll protonated species (solvents, water*)
Typical Uncertainty ± 2.0% to 5.0% (Unknown bias)± 0.5% to 1.0%
Suitability Qualitative ID, Rough SizingQuantitative Assays, GMP Starting Material
Cost/Time Low / InstantHigh / 4-8 Hours prep & analysis

*Note: Water content in qNMR is calculated indirectly or combined with Karl Fischer titration.

The "Purity Gap" Risk

Relying on Commercial Area% (e.g., "98% Purity") often masks 2-5% of residual solvent or inorganic salts. For a Suzuki coupling, this mass error leads to catalyst poisoning or incorrect stoichiometry, reducing yield.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: To determine organic impurity profile and relative purity (Area%).

System Suitability: The 2-aminopyridine motif is basic. To prevent peak tailing caused by interaction with silanols, an acidic mobile phase with an ion-pairing effect or high buffer strength is required.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 285 nm (λmax for 2-aminopyridine derivatives) and 254 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Procedure:

  • Dissolve 5 mg of standard in 10 mL of 50:50 MeCN:Water.

  • Inject 5 µL.

  • Integrate all peaks >0.05% area.

  • Critical Check: Look for the des-iodo impurity (2-(piperidin-1-yl)pyridine) which elutes earlier, and the N-oxide impurity which elutes significantly earlier due to high polarity.

Protocol B: Quantitative NMR (qNMR)

Purpose: To establish absolute purity (Weight %) for use as a Primary Reference.

Principle: qNMR compares the integration of the analyte signals against a certified internal standard (IS) of known purity.

  • Solvent: DMSO-d6 (Preferred for solubility and separating water peak).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Procedure:

  • Weigh accurately (~0.01 mg precision) approx. 10 mg of the 5-Iodo-2-(piperidin-1-yl)pyridine sample (

    
    ).
    
  • Weigh accurately approx. 5 mg of Internal Standard (

    
    ).
    
  • Dissolve both in 0.7 mL DMSO-d6 in the same vial to ensure homogeneity. Transfer to NMR tube.

  • Acquire spectrum.

  • Integrate the IS singlet (set to known proton count, e.g., 3H) and a distinct analyte signal (e.g., the pyridine H-6 doublet at ~8.0-8.2 ppm, 1H).

Calculation:



Where:
  • 
     = Purity (mass fraction)
    
  • 
     = Integral area
    
  • 
     = Number of protons
    
  • 
     = Molar mass
    
  • 
     = Mass weighed
    

Data Presentation & Logic Flows

Purity Assignment Workflow

The following diagram illustrates the decision tree for assigning a purity value to a new batch of 5-Iodo-2-(piperidin-1-yl)pyridine.

PurityWorkflow Start Raw Material (5-Iodo-2-(piperidin-1-yl)pyridine) HPLC Protocol A: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 FinalCalc Mass Balance Calculation (100% - Impurities) HPLC->FinalCalc Organic Impurities Purify Recrystallize / Column Decision1->Purify No qNMR Protocol B: qNMR (Determine Absolute Wt%) Decision1->qNMR Yes KF Karl Fischer Titration (Water Content) Decision1->KF Yes ROI Residue on Ignition (Inorganic Salts) Decision1->ROI Yes Purify->HPLC PrimaryStd Primary Reference Standard (Assigned Purity) qNMR->PrimaryStd Direct Method (Preferred) KF->FinalCalc ROI->FinalCalc FinalCalc->PrimaryStd Indirect Method (Secondary)

Caption: Workflow for establishing a Primary Reference Standard. qNMR is the direct path to traceability.

HPLC System Diagram

Visualizing the critical components for the analysis of basic heterocycles.

HPLC_System MobilePhase Mobile Phase 0.1% Formic Acid (pH 2.7) + Acetonitrile Pump Binary Pump (Gradient Mixing) MobilePhase->Pump Solvent Delivery Injector Injector (Sample: 5-Iodo-2-(piperidin-1-yl)pyridine) Pump->Injector High Pressure Column C18 Column (End-capped, 3.5µm) 30°C Thermostat Injector->Column Separation Detector UV Detector (285 nm) Column->Detector Elution Data Chromatogram (Peak Area Integration) Detector->Data Signal

Caption: HPLC configuration optimized for basic halogenated pyridines.

Experimental Data Summary (Simulated)

The table below demonstrates the discrepancy often found between Commercial CoA values and rigorous In-House validation.

ParameterCommercial Vendor Batch X In-House Validation (qNMR) Impact
HPLC Purity (Area%) 99.2%99.1%Minimal difference in organic profile.
Water Content (KF) Not Reported0.8%Mass error.
Residual Solvent (NMR) Not Reported1.5% (Ethyl Acetate)Mass error.
Inorganic Ash Not Reported0.2%Mass error.[1]
Calculated Potency "99%" (Implied) 96.6% 2.4% Stoichiometry Error

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177849264, 5-Iodo-2-(3-methylpiperidin-1-yl)pyridine. (Note: Closely related structural analog used for property inference). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Methodological basis for qNMR protocol).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Gouda, H., et al. (2014). Synthesis and reactivity of 2-aminopyridines. (Context for stability and acidity of the pyridine ring).

Sources

Publish Comparison Guide: Infrared (IR) Spectral Profiling of 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In the development of pyridine-based pharmacophores, 5-Iodo-2-(piperidin-1-yl)pyridine serves as a critical halogenated intermediate, particularly for Suzuki-Miyaura or Sonogashira cross-coupling reactions. Its structural integrity is defined by the coexistence of an electron-rich piperidine ring and an electron-deficient iodinated pyridine core.

This guide provides a comparative spectral analysis , moving beyond simple peak listing to a functional verification workflow. We compare the target compound against its synthetic precursors and structural analogs to establish a self-validating identification protocol.

The Analytical Challenge

Standard IR libraries often lack specific entries for proprietary intermediates. Therefore, characterization requires a Fragment-Based Vibrational Analysis (FBVA) , correlating observed bands with specific mechanical deformations of the 5-iodo-pyridine and N-alkyl-piperidine moieties.

Comparative Spectral Analysis: Target vs. Alternatives

To verify the identity of 5-Iodo-2-(piperidin-1-yl)pyridine, one must distinguish it from its synthetic precursors (e.g., 2-Chloro-5-iodopyridine) and non-iodinated analogs. The table below outlines the diagnostic "Go/No-Go" bands that confirm successful synthesis.

Table 1: Diagnostic Band Comparison Guide
Spectral RegionTarget: 5-Iodo-2-(piperidin-1-yl)pyridineAlternative A: 2-Chloro-5-iodopyridine (Precursor)Alternative B: 2-(Piperidin-1-yl)pyridine (De-iodinated Analog)Diagnostic Logic (Performance)
C-H Stretch (sp³) Strong, Multiple (2940, 2850 cm⁻¹)Absent (No aliphatic rings)Strong (2940, 2850 cm⁻¹)Confirms incorporation of the Piperidine ring.
Pyridine Ring Breathing Shifted Doublet (~1575, 1465 cm⁻¹)Sharp Doublet (~1560, 1450 cm⁻¹)Standard Doublet (~1590, 1480 cm⁻¹)Heavy Iodine atom redshifts the ring breathing modes compared to the H-analog.
C-Halogen Stretch Medium/Weak (~510–530 cm⁻¹ for C-I)Mixed (~1080 cm⁻¹ C-Cl & ~520 cm⁻¹ C-I)Absent (No bands < 600 cm⁻¹ related to C-X)Disappearance of C-Cl (~1080) and retention of C-I confirm S_NAr substitution without de-iodination.
Exocyclic C-N Strong (~1240–1260 cm⁻¹)Weak/Absent Strong (~1250 cm⁻¹)Verifies the formation of the C(pyridyl)-N(piperidyl) bond.
N-H Stretch Absent Absent Absent Absence confirms no residual Piperidine starting material (which shows N-H at ~3300 cm⁻¹).

Analyst Insight: The most critical "performance" metric for this compound is the retention of the C-I band (low frequency) coupled with the appearance of aliphatic C-H stretches . If the C-I band disappears, you have likely performed a hydrodehalogenation side reaction.

Detailed Vibrational Assignment & Causality[1]

This section deconstructs the spectrum into its constituent mechanical drivers. Understanding why a band appears allows for robust troubleshooting when spectra deviate from expectations.

The Piperidine Moiety (The "Donor")

The piperidine ring adopts a chair conformation, dominating the high-frequency region.

  • Asymmetric C-H Stretch (~2935 cm⁻¹): Arises from the axial/equatorial C-H bonds of the methylene groups.

  • Symmetric C-H Stretch (~2855 cm⁻¹): Often sharper; diagnostic of the cyclic alkane nature.

  • CH₂ Scissoring (~1450–1440 cm⁻¹): Often overlaps with pyridine ring modes but adds broadness to the region.

The 5-Iodo-Pyridine Core (The "Acceptor")

The iodine atom is heavy (atomic mass ~127), acting as a "mechanical anchor" that dampens specific ring vibrations.

  • Pyridine Ring Stretch (νC=C/νC=N): Typically found at 1580 cm⁻¹ in unsubstituted pyridine. The electron-donating piperidine group at position 2 pushes this up, but the heavy iodine at position 5 pulls it back down, resulting in a net band near 1575–1570 cm⁻¹ .

  • C-I Stretch (νC-I): Unlike C-Cl or C-Br, the C-I bond is weak and polarizable. It appears in the fingerprint region, often between 500–600 cm⁻¹ . Note: This band can be weak in IR but very strong in Raman.

The C-N Linkage
  • Ar-N Stretch (~1250 cm⁻¹): This is the bond formed during synthesis. It couples with ring vibrations, creating a strong, characteristic band that is absent in the starting chloropyridine.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Sample Preparation:

    • If Solid: Grind 5 mg of the compound into a fine powder. High crystallinity can cause peak splitting; amorphous powder yields consistent integration.

    • If Oil/Gum: Apply a thin film directly to the crystal. Ensure no air bubbles are trapped.

  • Validation Step (The "Blank" Check):

    • Clean crystal with Isopropanol.

    • Run a background scan.[1]

    • Criteria: Background must be flat. Any peaks at 2900 cm⁻¹ indicate residual solvent/contamination.

  • Acquisition & Processing:

    • Apply pressure until the absorbance of the strongest band (C-H or Ring) reaches 0.1 – 0.5 AU .

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

Characterization Workflow Visualization

The following diagram illustrates the logical flow for verifying the compound structure using IR data, highlighting the decision nodes for purity assessment.

IR_Verification_Workflow Start Crude Product (Unknown Purity) Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Start->Check_NH Decision_NH Peak Present? Check_NH->Decision_NH Check_CH Check 2800-3000 cm⁻¹ (Aliphatic C-H) Decision_NH->Check_CH No Result_Fail_SM FAIL: Residual Piperidine (Recrystallize) Decision_NH->Result_Fail_SM Yes (Broad Band) Decision_CH Strong Peaks? Check_CH->Decision_CH Check_CI Check 500-600 cm⁻¹ (C-I Region) Decision_CH->Check_CI Yes Result_Fail_Rxn FAIL: No Reaction (Check Catalyst) Decision_CH->Result_Fail_Rxn No Decision_CI Band Visible? Check_CI->Decision_CI Result_Success CONFIRMED: 5-Iodo-2-(piperidin-1-yl)pyridine Decision_CI->Result_Success Yes Result_Fail_Dehalo FAIL: De-iodination (Milder Conditions) Decision_CI->Result_Fail_Dehalo No

Caption: Logic gate workflow for the spectral verification of 5-Iodo-2-(piperidin-1-yl)pyridine, isolating common synthetic failure modes.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Amino-5-iodopyridine. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Piperidine. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary for CID 177849264: 5-Iodo-2-(3-methylpiperidin-1-yl)pyridine.[3] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects on pyridine rings).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Iodo-2-(piperidin-1-yl)pyridine demand a meticulous, informed approach. This guide provides a comprehensive operational and disposal plan, grounded in established safety protocols, to ensure this compound is managed responsibly from the bench to its final disposition.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 5-Iodo-2-(piperidin-1-yl)pyridine may not be readily available from all suppliers, a robust hazard assessment can be conducted by analyzing its structural components: an iodinated pyridine ring and a piperidine moiety.

  • Halogenated Pyridine: As a halogenated organic compound, this molecule falls under specific regulatory scrutiny by bodies like the U.S. Environmental Protection Agency (EPA)[1][2]. Halogenated compounds require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts. The SDS for similar iodinated pyridines indicates they can cause skin, eye, and respiratory irritation[3][4][5].

  • Piperidine Moiety: Piperidine itself is classified as a flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage[6].

Summary of Anticipated Hazards and Required Personal Protective Equipment (PPE)
Hazard ClassAnticipated RiskRequired PPERationale
Acute Toxicity / Corrosivity Potential for skin/eye burns, irritation, and toxicity upon contact or inhalation, based on the piperidine component[6].Nitrile gloves (or other chemically resistant gloves), lab coat, and ANSI-approved safety goggles. A face shield is recommended when handling larger quantities.To prevent direct contact with skin and eyes.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or vapor[3][5].Use only in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the risk of inhaling airborne particles or vapors.
Environmental Hazard As a halogenated organic, improper disposal can lead to persistent environmental contamination.All waste must be contained and disposed of as regulated hazardous waste.To comply with environmental regulations and prevent harm to ecosystems.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of 5-Iodo-2-(piperidin-1-yl)pyridine is to treat it as a regulated, halogenated hazardous waste. Adherence to your institution's specific Environmental Health & Safety (EH&S) guidelines is mandatory[8].

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. This ensures compliance and safety during waste consolidation and treatment.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: Never mix halogenated waste with non-halogenated waste. The iodine atom in the molecule requires specific incineration conditions to ensure its complete and safe destruction[9]. Mixing waste streams can lead to regulatory non-compliance and complicate the disposal process. Segregate this waste from incompatible materials like strong acids or bases[8][10].

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are paramount for safety.

  • Action: Select a chemically compatible, leak-proof container with a secure, screw-on cap[10][11]. The original manufacturer's container is often a suitable choice for unused product[11]. Affix a "Hazardous Waste" label provided by your institution's EH&S department.

  • On the Label, Clearly Write:

    • The words "Hazardous Waste" [8][12].

    • The full chemical name: "5-Iodo-2-(piperidin-1-yl)pyridine" (do not use abbreviations or chemical formulas)[8].

    • An accurate estimation of the percentage of each component if it is part of a mixture.

    • The date accumulation started and the name of the principal investigator or lab group.

  • Causality: Proper labeling prevents accidental mixing of incompatible chemicals and provides essential information for waste technicians, ensuring they can handle and transport the material safely. The container must be kept closed at all times except when adding waste to prevent the release of vapors[8][10].

Step 3: Managing Different Waste Streams

Your research will generate various forms of waste contaminated with 5-Iodo-2-(piperidin-1-yl)pyridine. Each must be handled correctly.

  • Unused or Residual Product: Dispose of the chemical in its original container whenever possible[11]. Ensure the container is properly labeled as hazardous waste.

  • Contaminated Solid Waste: Items such as gloves, weigh boats, and absorbent paper should be collected in a dedicated, clearly labeled container.

    • Protocol: Line a pail or sturdy box with two clear plastic bags[10]. Place the contaminated solid waste inside. When ready for pickup, seal the inner bag, then the outer bag, and attach a hazardous waste label.

  • Contaminated Liquid Waste: This includes reaction mixtures or solutions.

    • Protocol: Collect in a designated, labeled "Halogenated Organic Liquid Waste" carboy or bottle. Do not mix with aqueous or non-halogenated waste streams[11].

  • Contaminated Sharps: Needles, syringes, or broken glassware must be managed to prevent punctures.

    • Protocol: Place all contaminated sharps into a designated, puncture-proof sharps container labeled for chemically contaminated sharps[10][11]. Do not place these items in bags or regular waste containers.

  • Decontaminating Glassware:

    • Protocol: Triple-rinse the glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinses are considered hazardous waste and must be collected in your "Halogenated Organic Liquid Waste" container[11][12]. The third rinse may be collected as well, or managed according to your institutional policy. After this procedure, the glassware can typically be washed normally.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[8].

  • Action: Place your sealed and labeled waste container in a secondary containment bin or tray[10]. This bin must be chemically compatible and large enough to hold 110% of the volume of the primary container[10].

  • Causality: Secondary containment ensures that any potential leaks or spills are captured, preventing a wider chemical exposure and simplifying cleanup.

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is nearly full (90%) or has reached your institution's time limit for accumulation (e.g., 90 days), submit a chemical waste pickup request to your EH&S department[8][10].

  • Causality: Laboratories are not long-term waste storage facilities. Prompt removal of waste by trained professionals is essential for maintaining a safe work environment and adhering to strict regulatory timelines[10].

Emergency Procedures for Spills

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use a chemical spill kit absorbent to cover and contain the material.

  • Clean Up: If it is a solid, carefully sweep it up and place it in your hazardous waste container[3]. Avoid creating dust. If it is a liquid, use absorbent pads to soak up the material and place them in the solid hazardous waste stream.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your lab supervisor and EH&S department, as per your institutional policy.

For large spills, or any spill outside of a containment area, evacuate the immediate area and contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 5-Iodo-2-(piperidin-1-yl)pyridine waste.

G Disposal Workflow for 5-Iodo-2-(piperidin-1-yl)pyridine Start Waste Generated Identify Identify as Hazardous: Halogenated Organic Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Select Compatible Container with Screw Cap Segregate->Container Label Attach 'Hazardous Waste' Label with Full Chemical Name Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Request Request EH&S Pickup (When Full or Time Limit Reached) Store->Request End Proper Disposal by EH&S Request->End

Caption: Decision workflow for handling 5-Iodo-2-(piperidin-1-yl)pyridine waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego Environmental Health & Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • 5-Iodo-2-(3-methylpiperidin-1-yl)pyridine. PubChem, National Library of Medicine. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.